molecular formula C12H11N5 B7560305 3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine

3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine

Cat. No. B7560305
M. Wt: 225.25 g/mol
InChI Key: SVAFBHVRYDCFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazine derivative that contains a benzimidazole ring, which makes it a potential candidate for various applications.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth, inflammation, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine in lab experiments is its ability to selectively inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. However, one of the limitations is its potential toxicity, which may limit its use in vivo.

Future Directions

There are various future directions for the study of 3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine. One direction is to study its potential as a drug delivery system due to its ability to selectively target cancer cells. Another direction is to study its potential as a treatment for autoimmune diseases due to its ability to reduce inflammation. Furthermore, studies can be conducted to optimize its synthesis method and improve its selectivity and efficacy.

Synthesis Methods

The synthesis method of 3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine involves the reaction of 4-methyl-1H-benzimidazole-2-carboxylic acid and 2-chloropyrazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is obtained after purification through column chromatography.

Scientific Research Applications

3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. Furthermore, it has been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria.

properties

IUPAC Name

3-(4-methyl-1H-benzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-7-3-2-4-8-9(7)17-12(16-8)10-11(13)15-6-5-14-10/h2-6H,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAFBHVRYDCFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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